Product packaging for Ethyl 2-amino-3-hydroxypropanoate(Cat. No.:CAS No. 39978-59-1)

Ethyl 2-amino-3-hydroxypropanoate

Cat. No.: B3264926
CAS No.: 39978-59-1
M. Wt: 133.15 g/mol
InChI Key: GKCXXDSWWDWUHS-UHFFFAOYSA-N
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Description

Significance of α-Amino Hydroxyesters in Advanced Organic Synthesis and Chemical Biology

α-Amino hydroxyesters, the class of compounds to which ethyl 2-amino-3-hydroxypropanoate belongs, are of profound importance in advanced organic synthesis and chemical biology. Their inherent chirality and dense functionality make them ideal starting materials for the synthesis of a vast array of complex natural products and pharmaceuticals. nih.gov The presence of multiple reactive sites allows for selective modifications, enabling chemists to build molecular complexity in a controlled and predictable manner.

In organic synthesis, these compounds serve as key precursors to a wide variety of molecules. They are instrumental in the preparation of peptide and protein analogs, where the α-amino acid backbone is a fundamental structural motif. nih.gov The hydroxyl group provides a handle for further functionalization, such as etherification, esterification, or oxidation, leading to a diverse range of derivatives with unique properties. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, offering additional pathways for molecular elaboration.

From a chemical biology perspective, α-amino hydroxyesters are crucial for the development of bioactive compounds. They are incorporated into peptidomimetics to enhance stability against enzymatic degradation, improve pharmacokinetic properties, and modulate biological activity. nih.gov The modification of natural products with amino acid derivatives, including these esters, has been shown to enhance pharmacological activity, improve water solubility, and reduce cytotoxicity. nih.gov For instance, the introduction of amino acid fragments into complex natural products can lead to derivatives with improved antitumor, anti-inflammatory, or antiviral activities. nih.gov

Historical Trajectories and Milestones in the Research and Development of this compound and its Congeners

The journey of this compound and its related compounds is intrinsically linked to the broader history of amino acid chemistry. The esterification of the carboxyl group of amino acids has long been a fundamental strategy in peptide synthesis. researchgate.net Early research focused on developing efficient methods for protecting the carboxylic acid functionality to allow for selective reactions at the amino group.

A significant milestone in the synthesis of α-amino acids was the Strecker synthesis, one of the oldest methods, which involves the treatment of an aldehyde with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis. acs.org Another classic approach is the Hell–Volhard–Zelinskii reaction, which involves the α-bromination of a carboxylic acid followed by substitution with ammonia. libretexts.org

The development of methods for the stereoselective synthesis of amino acids marked a pivotal moment in the field. The discovery by William Knowles in 1968 that α-amino acids could be prepared enantioselectively through the hydrogenation of a Z-enamido acid using a chiral catalyst was a groundbreaking achievement that earned him a share of the 2001 Nobel Prize in Chemistry. libretexts.org This opened the door for the efficient production of enantiomerically pure amino acids and their derivatives, including this compound.

More recent advancements have focused on chemo-enzymatic methods and the use of sophisticated catalysts to achieve high levels of stereocontrol in the synthesis of complex amino acid derivatives. researchgate.net The stereoselective synthesis of compounds like (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, which are components of several natural products, highlights the ongoing efforts to develop precise synthetic routes to these valuable molecules. elsevierpure.com

Contemporary Research Paradigms and Emerging Frontiers for this compound as a Versatile Chiral Synthon

In contemporary research, this compound continues to be a highly sought-after chiral synthon. Its utility spans a wide range of applications, from the synthesis of novel polymers to the development of new therapeutic agents.

One of the emerging frontiers is its use in the creation of functional biodegradable polymers. Polyesters derived from α-hydroxy acids are widely used in clinical applications, but they often lack functional side groups. nih.gov By incorporating amino acid-derived units like this compound, researchers can create polymers with tunable properties, such as hydrophilicity, and introduce sites for conjugating active agents. nih.gov This has significant implications for drug delivery, tissue engineering, and the development of advanced biomaterials.

The versatility of this compound as a building block is also being exploited in the synthesis of complex, biologically active molecules. Its stereocenters and functional groups are crucial for constructing molecules with specific three-dimensional arrangements, which is often a prerequisite for potent biological activity. Researchers are continuously exploring new ways to utilize this synthon in the total synthesis of natural products and in the creation of novel molecular scaffolds for drug discovery. elsevierpure.com

Furthermore, the development of new synthetic methodologies continues to expand the utility of this compound. For example, research into the chemoselective O-acylation of hydroxyamino acids under acidic conditions provides alternative strategies for manipulating the functional groups of molecules like this compound, offering greater control and efficiency in synthetic sequences. nih.gov

Below is a table summarizing key properties and research highlights of this compound:

Property/AspectDetails
IUPAC Name This compound
Molecular Formula C5H11NO3 nih.gov
Key Functional Groups Primary Amine (-NH2), Hydroxyl (-OH), Ethyl Ester (-COOEt)
Chirality Possesses a chiral center at the α-carbon, existing as D and L enantiomers.
Significance in Synthesis Serves as a versatile chiral building block for complex molecule synthesis. nih.gov
Applications in Chemical Biology Used in the development of peptidomimetics and bioactive compounds. nih.gov
Polymer Chemistry Incorporated into biodegradable polyesters to create functional biomaterials. nih.gov
Synthetic Methodologies Synthesized via methods like esterification of serine, Strecker synthesis, and enantioselective hydrogenation. researchgate.netacs.orglibretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B3264926 Ethyl 2-amino-3-hydroxypropanoate CAS No. 39978-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCXXDSWWDWUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 Amino 3 Hydroxypropanoate and Its Stereoisomers

Chemoenzymatic and Biocatalytic Approaches to Enantiopure Ethyl 2-amino-3-hydroxypropanoate

The demand for enantiomerically pure pharmaceuticals and fine chemicals has driven the development of chemoenzymatic and biocatalytic methods for the synthesis of chiral molecules like this compound. rsc.orgmdpi.com These approaches leverage the high stereoselectivity of enzymes to achieve high enantiomeric excess (e.e.).

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. researchgate.net Enzymes can be used for kinetic resolution, dynamic kinetic resolution, and asymmetric synthesis of amino acids and their derivatives. rsc.org For instance, lipases are versatile biocatalysts used in the resolution of racemic mixtures to produce enantiomerically pure compounds. researchgate.net One-pot biocatalytic preparations using dual-enzyme cascades have been developed for the synthesis of unusual α-amino acids from α-hydroxy acids, demonstrating the potential for concise and environmentally friendly production. mdpi.com A notable example involves the use of a keto-reductase for the bio-catalytic reduction of ethyl-4-chloro-3-oxobutanoate to ethyl-4-chloro-3-hydroxybutyrate with high yield, a key step in the synthesis of more complex molecules. researchgate.net

A chemoenzymatic strategy can be employed where an amino acid, such as L-threonine, is converted by enzymes like L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase (B8822740) to produce intermediates that can then react chemically to form desired products. nih.gov This combination of biological and chemical steps allows for the synthesis of complex molecules from simple precursors. nih.gov

Asymmetric Catalytic Synthesis Strategies for Stereodefined this compound Analogues

Asymmetric catalysis provides a powerful tool for the synthesis of stereodefined molecules, including analogues of this compound. researchgate.net These methods often utilize chiral metal complexes or organocatalysts to control the stereochemical outcome of a reaction. researchgate.net

Recent advancements have focused on the development of novel catalysts and methodologies. For example, chiral bifunctional enamine catalysts have been successfully used in the enantioselective synthesis of various indole (B1671886) and carboline derivatives. nih.gov Similarly, the use of squaramide catalysts has enabled the enantio- and diastereoselective synthesis of α-allyl amino esters. nih.gov Another innovative approach involves the use of chiral Ni(II) complexes of Schiff bases for the asymmetric synthesis of tailor-made amino acids. mdpi.com This method allows for the alkylation of a glycine (B1666218) Schiff base complex to produce a variety of non-proteinogenic amino acids. mdpi.com

The synthesis of α-amino acids can be achieved through various catalytic systems, offering high yields and excellent enantioselectivity under mild conditions. researchgate.net These strategies often involve the modification of amino acid side chains to access a wide range of structurally diverse analogues. researchgate.net

Multi-Component Reaction Platforms for Diversified Functionalization of this compound Derivatives

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. mdpi.com This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

Sustainable and Green Chemistry Principles in the Production of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals, including this compound.

Solvent-Free and Environmentally Benign Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. researchgate.net Solvent-free reaction conditions, or the use of environmentally benign solvents like water, are highly desirable. researchgate.net

For example, the synthesis of β-amino-α,β-unsaturated ketones and esters can be achieved through the condensation of β-dicarbonyl compounds with amines under solvent-free conditions using a solid superacid catalyst like sulfated zirconia. researchgate.net This method offers high catalytic activity, simple workup procedures, and the ability to recycle the catalyst. researchgate.net Similarly, methods for the synthesis of aromatic amines have been developed that operate without organic solvents, using water as the reaction medium. google.com These approaches significantly reduce the environmental impact of the synthetic process.

Atom-Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. wordpress.comresearchgate.net

Classical Esterification and Amine Protection/Deprotection Strategies

While modern synthetic methods offer significant advantages, classical approaches such as esterification and the use of protecting groups remain fundamental in organic synthesis. The synthesis of this compound typically starts from the amino acid serine.

Esterification of serine to its corresponding ethyl ester is a common first step. This can be achieved through various methods, such as reaction with thionyl chloride in ethanol (B145695). researchgate.net However, this method often yields the hydrochloride salt, requiring a subsequent deprotection step to obtain the free amine. researchgate.net Anhydrous conditions are crucial for successful esterification to prevent hydrolysis of the ester back to the carboxylic acid. stackexchange.com

The amino group of serine ethyl ester is often protected to prevent unwanted side reactions during subsequent transformations. organic-chemistry.org Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.comyoutube.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). masterorganicchemistry.comorgsyn.org The Cbz group is installed using benzyl (B1604629) chloroformate and is commonly removed by catalytic hydrogenation. masterorganicchemistry.comyoutube.com The choice of protecting group depends on the specific reaction conditions of the subsequent steps, and an orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of another. organic-chemistry.org

The following table summarizes common protecting groups for amines:

Protecting GroupReagent for ProtectionConditions for Deprotection
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA) masterorganicchemistry.com
Benzyloxycarbonyl (Cbz)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂/Pd-C) masterorganicchemistry.com
9-Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-ClBasic conditions (e.g., piperidine) masterorganicchemistry.com
2-(Trimethylsilyl)ethanesulfonyl (SES)2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl)Fluoride source (e.g., TBAF) or strong acid orgsyn.org

Deprotection strategies must be carefully chosen to be compatible with other functional groups in the molecule. For example, the dM-Dmoc group can be removed under nearly neutral oxidative conditions, offering orthogonality to acid-labile (Boc) and base-labile (Fmoc) protecting groups. nih.gov

Chemical Reactivity and Transformations of Ethyl 2 Amino 3 Hydroxypropanoate

Chemical Transformations Involving the α-Amino Moiety of Ethyl 2-amino-3-hydroxypropanoate

The α-amino group is a primary amine, rendering it nucleophilic and basic. It readily participates in reactions typical of amines, such as acylation, alkylation, and peptide bond formation.

Selective N-acylation and N-sulfonylation of the amino group in the presence of the free hydroxyl group require specific strategies. Typically, the amino group is more nucleophilic than the hydroxyl group under neutral or basic conditions, allowing for a degree of selective N-functionalization. However, to ensure exclusive reaction at the nitrogen atom, protection of the hydroxyl group is a common approach.

Conversely, achieving selective O-acylation of the hydroxyl group can be accomplished under acidic conditions. nih.gov In a medium such as anhydrous trifluoroacetic acid (CF3CO2H), the amino group is protonated to form an ammonium (B1175870) salt. This deactivates the nitrogen as a nucleophile, allowing for the chemoselective O-acylation of the hydroxyl group by reacting it with acyl chlorides or anhydrides. nih.gov This method is efficient for multigram-scale synthesis without the need for chromatographic purification. nih.gov

To achieve selective N-acylation, one would typically first protect the hydroxyl group, for example, as a silyl (B83357) ether. The protected compound could then be reacted with an acylating or sulfonylating agent, followed by deprotection of the hydroxyl group.

Reaction TypeReagent/ConditionSelective SiteRationale
O-Acylation Acyl Chloride in CF3CO2HHydroxyl (O)The amino group is protonated and deactivated in strong acid, rendering the hydroxyl group the more reactive nucleophile. nih.gov
N-Acylation Acyl Chloride, BaseAmino (N)Under basic or neutral conditions, the amine is generally more nucleophilic than the alcohol. Protection of the -OH group may be required for perfect selectivity.
N-Sulfonylation Sulfonyl Chloride, BaseAmino (N)Similar to N-acylation, the amino group's higher nucleophilicity directs the reaction. Hydroxyl protection can ensure clean conversion.

The amino group of this compound can be alkylated through various methods. One of the most effective and widely used methods is reductive amination. masterorganicchemistry.com This one-pot reaction involves treating the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. libretexts.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com This method avoids the issue of over-alkylation that can plague direct alkylation with alkyl halides. masterorganicchemistry.com

This strategy can be extended to the synthesis of nitrogen heterocycles. For instance, intramolecular reductive amination of a precursor derived from the parent molecule can lead to cyclic structures. Alternatively, reacting this compound with a dicarbonyl compound or a carbonyl compound containing another electrophilic site could facilitate a tandem reaction sequence to construct heterocyclic rings like piperazines or morpholines, though the hydroxyl group may need to be protected.

MethodReactantsReducing AgentProduct Type
Reductive Amination Aldehyde or KetoneNaBH₃CN or NaBH(OAc)₃Secondary or Tertiary Amine libretexts.org
Direct Alkylation Alkyl HalideBasePotential mixture of mono- and di-alkylated products
Heterocycle Synthesis Dicarbonyl CompoundNaBH₃CNNitrogen Heterocycle

As an amino acid ester, this compound is a fundamental building block for the synthesis of peptides and peptidomimetics. The formation of a peptide bond involves coupling the amino group of one amino acid with the carboxylic acid group of another. masterorganicchemistry.com In this case, the amino group of this compound can act as the nucleophile to attack an activated carboxyl group of an N-protected amino acid.

Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are used to facilitate this amide bond formation. For successful and ordered peptide synthesis, protecting group strategies are essential. masterorganicchemistry.com The amino group of a second amino acid would typically be protected (e.g., with a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group) before its carboxyl group is activated and coupled with the amino group of this compound. masterorganicchemistry.com

The dual functionality of this molecule also makes it a valuable scaffold for peptidomimetics, including depsipeptides, where an amide bond is replaced by an ester linkage. core.ac.uk

Reactions at the Primary Hydroxyl Functionality of this compound

The primary hydroxyl group offers another site for synthetic modification, including esterification, etherification, and oxidation. Achieving selectivity often requires the protection of the more nucleophilic α-amino group.

As previously mentioned, selective esterification (O-acylation) of the hydroxyl group is highly efficient under acidic conditions which deactivate the amine. nih.gov

For selective O-etherification, the amino group must first be protected, for example, as a carbamate (B1207046) (e.g., Boc). The protected intermediate can then be treated with a base (like sodium hydride) to deprotonate the hydroxyl group, forming an alkoxide. This alkoxide can then react with an alkyl halide (Williamson ether synthesis) to form the desired ether. Subsequent deprotection of the amine yields the O-alkylated product.

Glycosylation of the hydroxyl group follows a similar strategy. After N-protection, the hydroxyl group can act as a nucleophile, attacking an activated glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) in the presence of a suitable promoter to form a glycosidic bond.

TransformationKey StepsReagentsNote
Esterification Direct reaction in acidAcyl Halide, CF3CO2HNo protection needed for the amino group. nih.gov
Etherification 1. N-protection2. Deprotonation3. Alkylation4. N-deprotection1. Boc₂O2. NaH3. Alkyl Halide4. TFA or HClThe amino group must be protected to prevent N-alkylation.
Glycosylation 1. N-protection2. Reaction with glycosyl donor3. N-deprotection1. Boc₂O2. Glycosyl Halide, Promoter3. TFA or HClN-protection is crucial for selectivity.

The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions used. To prevent unwanted reactions with the amino group, it should be protected prior to oxidation.

Oxidation to Aldehyde : Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), or conditions like the Swern or Dess-Martin periodinane oxidation, can selectively convert the primary alcohol to an aldehyde.

Oxidation to Carboxylic Acid : Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to a carboxylic acid.

Reduction of the primary hydroxyl group (deoxygenation) is a more complex transformation. A common method is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thionoester (e.g., a xanthate), followed by radical-initiated reduction with a tin hydride, such as tributyltin hydride (Bu₃SnH). Again, protection of the amino group is a prerequisite for this reaction sequence.

Derivatization for Advanced Functional Molecular Probes and Material Precursors

The unique trifunctionality of this compound makes it an attractive scaffold for the synthesis of sophisticated molecules with specific functions. By selectively modifying its amino, hydroxyl, and ester groups, researchers can develop advanced molecular probes for bio-imaging and precursors for functional materials.

Fluorescent probes are essential tools in chemical biology for visualizing and understanding biological processes. While direct examples of this compound in complex fluorescent probe synthesis are not extensively documented in readily available literature, the principles of probe design can be applied to this molecule. For instance, the amino group can be acylated with a fluorophore-containing carboxylic acid, or the hydroxyl group can be etherified or esterified with a fluorescent moiety. For example, thieno[3,2-b]pyridine-5(4H)-one derivatives are a class of fluorophores that can be used to create probes for detecting specific analytes like human serum albumin. mdpi.com The synthesis of such probes often involves coupling the fluorophore to a recognition element, a role that a derivatized this compound could fulfill.

In the realm of material science, this compound can serve as a monomer or a cross-linking agent in the synthesis of functional polymers. The amino and hydroxyl groups offer sites for polymerization or for grafting onto existing polymer backbones. For example, fully bio-based amphiphilic polymer conjugates have been synthesized using similar building blocks. nih.gov The resulting polymers can possess unique properties, such as biocompatibility and biodegradability, making them suitable for biomedical applications.

Modifications of the Ester Group in this compound

The ethyl ester group in this compound is a versatile handle for further chemical modifications, allowing for the introduction of a wide array of functional groups.

Transesterification and Controlled Hydrolysis for Acid and Other Esters

Transesterification is a fundamental reaction that involves the exchange of the ethyl group of the ester with another alcohol. This process can be catalyzed by acids, bases, or enzymes. organic-chemistry.orgnih.govmasterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. masterorganicchemistry.com A variety of catalysts can be employed, including scandium(III) triflate and potassium phosphate, which are effective for transesterification with different alcohols. organic-chemistry.org

CatalystAlcoholConditionsProductReference
Sc(OTf)₃Various primary and secondary alcoholsBoiling alcoholCorresponding new ester organic-chemistry.org
K₂HPO₄MethanolMild conditionsMethyl ester organic-chemistry.org
Porous phenolsulphonic acid-formaldehyde resinMethanol80 °C, 24 hMethyl heptanoate (B1214049) (from ethyl heptanoate) researchgate.net

Controlled hydrolysis of the ethyl ester group regenerates the carboxylic acid, affording 2-amino-3-hydroxypropanoic acid (serine). This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in an aqueous solution. The resulting carboxylate can then be protonated to yield the free carboxylic acid.

Amidation and Reduction to Aldehydes or Alcohols

The ester group can be converted into an amide through aminolysis, which involves the reaction of the ester with an amine. researchgate.net This reaction can be performed with primary or secondary amines to yield the corresponding secondary or tertiary amides. The reaction can be catalyzed to proceed under mild conditions. rsc.orgresearchgate.net

Reduction of the ester group can lead to either an aldehyde or an alcohol, depending on the reducing agent and reaction conditions. The reduction of esters to aldehydes is a challenging transformation as aldehydes are generally more reactive than esters and are easily reduced further to the corresponding alcohol. chemistrysteps.com However, the use of specific reducing agents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H), allows for the selective reduction of esters to aldehydes. chemistrysteps.com More recently, novel catalyst families have been developed for the highly selective partial reduction of esters to aldehydes. chemrxiv.org

Complete reduction of the ester group to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This reaction effectively converts this compound to 2-amino-1,3-propanediol.

Stereochemical Inversion and Retention Mechanisms in Derivatization of this compound

The stereochemistry at the α-carbon of this compound is a critical aspect of its chemistry, as the biological activity of its derivatives is often dependent on their stereoisomeric form. Reactions involving the chiral center can proceed with either inversion or retention of configuration.

A powerful method for achieving inversion of stereochemistry at the hydroxyl-bearing carbon is the Mitsunobu reaction. wikipedia.orgchemistrysteps.comorganic-chemistry.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups with a clean inversion of configuration. organic-chemistry.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). wikipedia.org The alcohol is activated by the phosphine, and subsequent nucleophilic attack by a suitable pronucleophile proceeds via an Sₙ2 mechanism, resulting in the inversion of the stereocenter. chemistrysteps.com

ReagentsNucleophileStereochemical OutcomeReference
PPh₃, DEADCarboxylic AcidInversion chemistrysteps.com
PPh₃, DEADPhthalimideInversion organic-chemistry.org
PPh₃, DEADHydrogen AzideInversion organic-chemistry.org

Retention of stereochemistry can be achieved through a double inversion process. For example, a reaction sequence involving two consecutive Sₙ2 reactions at the chiral center will result in the net retention of the original configuration.

The stereochemical outcome of a reaction is highly dependent on the reaction mechanism. For instance, reactions that proceed through a concerted mechanism, like the Sₙ2 reaction, are stereospecific. In contrast, reactions that involve carbocation intermediates may lead to a mixture of stereoisomers. Careful selection of reagents and reaction conditions is therefore crucial to control the stereochemistry of the final product.

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 Amino 3 Hydroxypropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl 2-amino-3-hydroxypropanoate, providing detailed information about the chemical environment of each proton and carbon atom. This technique is crucial for confirming the compound's identity, assessing its purity, and determining its stereochemistry.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. For the hydrochloride salt in DMSO-d₆, characteristic peaks are observed for the carbonyl carbon of the ester, the α-carbon, the β-carbon bearing the hydroxyl group, and the two carbons of the ethyl group. chemicalbook.com The chemical shifts of these carbons are sensitive to their local electronic environment and can be used to confirm the presence of the different functional groups.

The following table summarizes the typical ¹H and ¹³C NMR spectral data for ethyl L-serinate hydrochloride:

Interactive Data Table: NMR Data for Ethyl L-serinate hydrochloride

Nucleus Assignment Chemical Shift (ppm) Solvent Reference
¹H NH₂ ~8.64 DMSO-d₆ chemicalbook.com
¹H OH ~5.7 DMSO-d₆ chemicalbook.com
¹H α-CH ~4.05 DMSO-d₆ chemicalbook.com
¹H β-CH₂ ~3.84 DMSO-d₆ chemicalbook.com
¹H OCH₂ (ethyl) ~4.20 DMSO-d₆ chemicalbook.com
¹H CH₃ (ethyl) ~1.24 DMSO-d₆ chemicalbook.com
¹³C C=O (ester) ~169 DMSO-d₆ chemicalbook.com
¹³C α-C ~55 DMSO-d₆ chemicalbook.com
¹³C β-C ~60 DMSO-d₆ chemicalbook.com
¹³C OCH₂ (ethyl) ~61 DMSO-d₆ chemicalbook.com
¹³C CH₃ (ethyl) ~14 DMSO-d₆ chemicalbook.com

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule can be readily protonated to form the [M+H]⁺ ion, allowing for the accurate determination of its molecular weight. The fragmentation of this ion can provide valuable structural information. For instance, the loss of small neutral molecules like water (H₂O) or the ethyl group can be observed.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another soft ionization technique that can be used for the analysis of this compound. This method is particularly useful for the analysis of amino acids and their derivatives. solutionsforaqua.com The compound is co-crystallized with a matrix and then irradiated with a laser, leading to desorption and ionization. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound, often after derivatization to increase its volatility. The NIST Mass Spectrometry Data Center contains a GC-MS spectrum for ethyl serinate, showing a top peak at m/z 60, which likely corresponds to a fragment containing the amino and hydroxymethyl groups. nih.gov

A summary of the mass spectrometric data for ethyl serinate is provided below:

Interactive Data Table: Mass Spectrometry Data for Ethyl serinate

Technique Ion/Fragment m/z Source
GC-MS Top Peak 60 NIST nih.gov
Calculated Molecular Weight 133.15 PubChem nih.gov
Calculated [M+H]⁺ 134.08

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. For the hydrochloride salt, the spectrum would show a broad band in the 3400-3200 cm⁻¹ region due to the O-H and N-H stretching vibrations. nih.gov The C=O stretching vibration of the ester group typically appears as a strong band around 1740 cm⁻¹. Other characteristic bands include C-O stretching vibrations for the ester and alcohol groups, and N-H bending vibrations. PubChem provides access to FTIR and ATR-IR spectra for L-Serine, ethyl ester, hydrochloride. nih.gov

Key IR absorption bands for this compound hydrochloride are listed in the table below:

Interactive Data Table: Key IR Absorption Bands for this compound hydrochloride

Vibrational Mode Approximate Wavenumber (cm⁻¹) Functional Group Reference
O-H and N-H stretching 3400-3200 (broad) Hydroxyl and Amino nih.gov
C=O stretching ~1740 (strong) Ester nih.gov
N-H bending ~1600 Amino nih.gov
C-O stretching 1200-1000 Ester and Alcohol nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available in the search results, the technique is highly applicable to this compound, particularly in its salt forms which are often crystalline.

A hypothetical X-ray crystallographic analysis of this compound hydrochloride would reveal the precise conformation of the molecule in the solid state. It would also elucidate the network of intermolecular interactions, such as hydrogen bonds involving the amino, hydroxyl, and carbonyl groups, as well as the chloride ion. These interactions are crucial for understanding the packing of the molecules in the crystal lattice and influence the physical properties of the solid. A patent document mentions the determination of the X-ray crystal structure of a hydrochloride salt of a derivative of ethyl serinate, confirming the feasibility of such studies. googleapis.com

Chiral Chromatographic Methods for Enantiomeric Purity and Separation (e.g., HPLC, GC)

Since this compound is a chiral molecule, methods for separating its enantiomers and determining its enantiomeric purity are essential, especially in pharmaceutical applications. Chiral chromatography is the most common technique for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For amino acid esters, polysaccharide-based CSPs are often effective. cymitquimica.com The separation can be optimized by varying the mobile phase composition, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol. cymitquimica.com

Gas Chromatography (GC): Chiral GC can also be used for the enantiomeric separation of volatile derivatives of this compound. Derivatization is often necessary to increase the volatility and improve the chromatographic properties of the compound.

The development of a robust chiral chromatographic method is crucial for quality control, allowing for the accurate determination of the enantiomeric excess (ee) of a sample.

Circular Dichroism Spectroscopy for Conformational Studies of Polymeric Derivatives

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure and conformation of chiral molecules, particularly polymers. While no specific CD studies on polymeric derivatives of this compound were found in the search results, this technique would be highly relevant for characterizing such materials.

If this compound were to be polymerized, for example, through the formation of peptide bonds, the resulting polymer would be chiral. CD spectroscopy could then be used to investigate the secondary structure of the polymer chain, such as the presence of α-helices, β-sheets, or random coils. The CD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the spatial arrangement of the chromophores in the polymer backbone. This information is critical for understanding the structure-property relationships of such polymers and their potential applications in areas like biomaterials and drug delivery.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Amino 3 Hydroxypropanoate

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of Ethyl 2-amino-3-hydroxypropanoate. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

Electronic Properties and Reactivity Descriptors: DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can be used to optimize the molecule's geometry and determine its electronic properties. mdpi.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors, based on Koopmans' theorem, help in understanding the molecule's propensity to donate or accept electrons. sciforum.net

Table 1: Theoretical Global Reactivity Descriptors

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating reactivity.
Electronegativity (χ) χ = (I + A) / 2 The power of an atom to attract electrons to itself.

This table presents the common reactivity descriptors that can be calculated from the HOMO and LUMO energies obtained through quantum chemical methods.

Studies on similar amino acids with polar uncharged side chains, like serine, have shown that the presence of the hydroxyl group significantly influences the electron charge distribution, affecting properties like the polar surface area and dipole moment. mdpi.comsciforum.net For this compound, similar calculations would reveal how esterification of the carboxyl group modifies these properties compared to the parent amino acid, serine.

Reaction Mechanisms: Quantum chemical calculations are also pivotal in exploring reaction mechanisms. For instance, they can be used to model the hydrolysis of the ester group or reactions involving the amino and hydroxyl functionalities. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be mapped out. This allows for the determination of activation energies, providing insights into reaction kinetics and the feasibility of different reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The flexibility of this compound, arising from the rotation around its single bonds, means that it can exist in various spatial arrangements or conformations.

Conformational Analysis: Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. Computational methods can systematically explore the potential energy surface by rotating the dihedral angles of the molecule. For peptides containing serine, DFT calculations have been used to identify numerous stable conformers and understand the intramolecular interactions, such as hydrogen bonds, that stabilize them. nih.gov A similar approach for this compound would likely reveal that its most stable conformations are stabilized by intramolecular hydrogen bonds involving the hydroxyl, amino, and carbonyl groups. The relative energies of these conformers are crucial as they determine the predominant shapes the molecule adopts, which in turn influences its physical properties and biological activity.

Molecular Dynamics (MD) Simulations: While quantum chemical calculations provide information on static structures, molecular dynamics simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of solvent molecules, to generate a trajectory of atomic positions and velocities. nih.govresearchgate.net

For this compound, MD simulations could be used to:

Study its conformational flexibility in an aqueous environment.

Investigate the dynamics of intramolecular hydrogen bonding.

Analyze its solvation shell and interactions with water molecules.

Explore how its derivatives behave, for instance, to understand the impact of modifications on its structural stability. acs.orgbiorxiv.org

These simulations provide a bridge between the static picture from quantum mechanics and the macroscopic properties observed experimentally.

In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental spectra to confirm the molecule's structure and assign its spectral features.

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) parameters for molecules like serine and its derivatives. iaea.org This includes the calculation of chemical shifts (δ) and spin-spin coupling constants (J). The accuracy of these predictions can be enhanced by considering solvent effects and zero-point vibrational corrections. iaea.org By comparing the calculated NMR spectra with experimental data, one can validate the proposed structure and gain a more detailed understanding of the electronic environment of each atom.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in infrared (IR) and Raman spectra correspond to the different vibrational modes of the molecule. Quantum chemical calculations can compute these harmonic vibrational frequencies and their corresponding intensities. acs.org A comparison between the calculated and experimental vibrational spectra is a powerful tool for structural elucidation. For a molecule with hydrogen bonding capabilities like this compound, these calculations can help to identify the vibrational modes associated with the O-H, N-H, and C=O groups and how they are affected by intramolecular interactions.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Serine Derivative

Spectroscopic Parameter Computational Method Calculated Value Experimental Value
1H Chemical Shift (ppm) DFT/B3LYP/6-311+G(d,p) with solvent model (Predicted values for specific protons) (Observed values)
13C Chemical Shift (ppm) DFT/B3LYP/6-311+G(d,p) with solvent model (Predicted values for specific carbons) (Observed values)

This table illustrates the type of data that can be generated through in silico prediction and its comparison with experimental results. The values are representative and would need to be specifically calculated for this compound.

Molecular Docking and Interaction Studies with Biomacromolecules (Purely Theoretical/Mechanistic Investigations)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions.

For this compound, a theoretical molecular docking study could be performed to investigate its potential binding to the active site of a relevant biomacromolecule, such as a serine protease. nih.gov The process would involve:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.

Generating a 3D model of this compound.

Using a docking program (e.g., AutoDock Vina) to systematically explore possible binding poses of the ligand within the protein's active site. nih.gov

Scoring the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results of a docking study would provide a purely theoretical and mechanistic insight into how this compound might interact with a biological target. The analysis of the best-scoring docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For example, the hydroxyl and amino groups of this compound could form hydrogen bonds with polar residues in the active site, while the ethyl group could engage in hydrophobic interactions. These theoretical investigations can generate hypotheses about the molecule's potential biological role and guide the design of future experimental studies.

Applications of Ethyl 2 Amino 3 Hydroxypropanoate in Complex Molecular Synthesis and Materials Science

Role as a Chiral Building Block in the Synthesis of Natural Products and Structurally Complex Molecules

The stereochemical purity of ethyl 2-amino-3-hydroxypropanoate makes it an excellent chiral precursor for the synthesis of complex molecules that possess specific three-dimensional arrangements. This is particularly significant in the synthesis of natural products, many of which have biological activity that is dependent on their stereochemistry.

Researchers have utilized this compound and its derivatives in the stereoselective synthesis of unusual amino acids that are components of natural products. For instance, (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids (ADHP) are found in natural products like phomopsin B and ustiloxins. The synthesis of these complex amino acids has been achieved using Garner's aldehyde as a starting material, highlighting a method for the controlled construction of the necessary stereocenters. elsevierpure.com

Utilization in the Construction of Peptidomimetics and Oligomeric Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. This compound can be a valuable component in the construction of these molecules. The field of peptidomimetics is crucial in medicinal chemistry for modulating protein-protein interactions and other biological processes. nih.gov

The synthesis of peptidomimetics often involves solid-phase synthesis techniques, which allow for the rapid creation of large libraries of compounds. nih.gov While the direct use of this compound is not explicitly detailed in the provided search results, the synthesis of pseudo β-turn peptidomimetics based on lactam analogs derived from α-hydroxy-β-amino acids demonstrates the utility of similar structures. nih.gov The functional groups of this compound make it a suitable candidate for incorporation into such scaffolds.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles of Academic Interest

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. The synthesis of these ring systems is a significant area of chemical research. While direct evidence of this compound being a precursor for a wide range of heterocycles is not abundant in the provided results, the synthesis of α-hydroxy and α-amino substituted heterocycles like pyridines and quinolines has been a subject of study. nih.gov

For example, 2-amino-3-hydroxypyridine (B21099) is a valuable chemical intermediate used in the synthesis of pharmaceuticals and other specialty chemicals. google.comgoogle.compatsnap.comeuropa.eu One patented method for its preparation involves the ring-opening of furfural (B47365) followed by reaction with an ammonia (B1221849) sulfamate (B1201201) solution and subsequent hydrolysis. google.compatsnap.com This highlights the general interest in amino-hydroxy substituted heterocyclic compounds.

Application in the Development of Advanced Functional Polymers and Biomaterials (e.g., Poly(L-serine))

The development of biocompatible and biodegradable polymers is a major focus of materials science, with applications in drug delivery, tissue engineering, and regenerative medicine. nih.gov Poly(L-serine), a polypeptide, is an attractive biomaterial due to the reactive hydroxyl group on its side chain.

A significant advancement in this area is the chemoenzymatic polymerization (CEP) of L-serine ethyl ester (an alternative ester of serine) to produce poly(L-serine). nih.gov This process, catalyzed by the enzyme papain, can be conducted in an aqueous medium without the need for protecting the hydroxyl group of the serine monomer. nih.gov The resulting poly(L-serine) forms a β-sheet/strand structure and has a degree of polymerization ranging from 5 to 22. nih.gov This protection-group-free synthesis is a more efficient and environmentally friendly approach to producing this functional biomaterial. nih.gov

Table 1: Chemoenzymatic Polymerization of Serine Esters

MonomerCatalystpHDegree of Polymerization (DPn)Resulting Structure
L-serine ethyl esterPapain8.55-22β-sheet/strand
L-serine methyl esterPapain-14-

Data sourced from a 2022 study on the chemoenzymatic polymerization of L-serine esters. nih.gov

Intermediate in the Synthesis of Complex Organic Intermediates (e.g., Florfenicol (B1672845) intermediates)

This compound and its derivatives play a crucial role as intermediates in the synthesis of complex organic molecules, including pharmaceuticals. A notable example is its use in the production of florfenicol, a synthetic veterinary antibiotic. nih.gov

A key intermediate in the synthesis of florfenicol is (2S,3R)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl) propionate (B1217596) ethyl ester. google.com A patented method describes the preparation of this intermediate, highlighting the industrial relevance of compounds derived from this compound. google.com The process involves the resolution of isomeric mixtures to obtain the desired stereoisomer, underscoring the importance of stereochemical control in pharmaceutical synthesis. google.com

Emerging Research Directions and Future Perspectives for Ethyl 2 Amino 3 Hydroxypropanoate

Integration into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry, characterized by the use of microreactors and other flow devices, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. The integration of Ethyl 2-amino-3-hydroxypropanoate into continuous flow systems is a promising area of research, aiming to streamline its synthesis and derivatization.

The synthesis of amino acid esters can be significantly accelerated in continuous-flow microreactors. For instance, the lipase-catalyzed Michael addition of aromatic amines to acrylates to produce β-amino acid esters has been shown to be much more efficient in a continuous-flow setup compared to a batch reactor. mdpi.comnih.gov While batch processes may require up to 24 hours to achieve high yields, continuous-flow microreactors can afford comparable or even better yields in as little as 30 minutes. mdpi.comnih.gov This dramatic reduction in reaction time is attributed to the high surface-area-to-volume ratio in microreactors, which enhances the interaction between reactants and the immobilized enzyme catalyst. mdpi.comnih.gov

Reaction TypeReactorReaction TimeYield (%)Reference
Lipase-catalyzed Michael additionBatch24 hours~90% mdpi.com
Lipase-catalyzed Michael additionContinuous-flow microreactor30 minutes>90% mdpi.com
Asymmetric Brown allylationBatch-~95% nih.gov
Asymmetric Brown allylationContinuous-flow< 20 minutes98% nih.gov

The benefits of flow chemistry extend to various transformations involving amino acid derivatives. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to improved yields and selectivity, minimizing the formation of byproducts. mdpi.comnih.govresearchgate.net This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Exploration of Supramolecular Assembly and Self-Organizing Systems

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the cornerstone of supramolecular chemistry. This compound, with its capacity for hydrogen bonding and other non-covalent interactions, is an excellent candidate for the construction of novel supramolecular assemblies and self-organizing systems.

Derivatives of serine have been shown to self-assemble into a variety of fascinating nanostructures, including fibrils, vesicles, and nanofibers. researchgate.netnih.govnih.gov The morphology of these assemblies is highly dependent on the specific chemical structure of the derivative, particularly the nature of any appended lipid or aromatic groups. For example, lipidated macrocycles based on serine have a preference for forming fibrillar assemblies, while similar macrocycles containing threonine tend to form vesicles. researchgate.net This highlights the subtle yet critical role of the amino acid side chain in directing the self-assembly process.

Serine Derivative TypeResulting NanostructureKey InteractionsReference
Lipidated macrocyclesFibrilsHydrogen bonding, van der Waals researchgate.net
Peptide amphiphilesNanofibers, nanovesiclesHydrophobic interactions, hydrogen bonding nih.gov
N,N′-dialanine-1,4,5,8-naphthalene tetracarboxylic acid diethylamideSpiral nanoringsIntermolecular hydrogen-bonding, π–π stacking nih.gov
Peptide lipidsStraight or twisted nanofibersSteric effects, hydrogen bonding nih.gov

These self-assembled nanostructures have potential applications in areas such as drug delivery, tissue engineering, and catalysis. researchgate.netacs.orgrsc.org The biocompatibility and biodegradability of amino acid-based building blocks make them particularly attractive for biomedical applications. nih.govresearchgate.netacs.org Future research will likely focus on the precise control over the size, shape, and function of these supramolecular architectures derived from this compound.

Application of Photoredox and Electrochemistry in Transformations of this compound

Photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions. These technologies rely on the generation of reactive radical intermediates through single-electron transfer processes, which can then participate in a variety of chemical transformations.

The functionalization of amino acid derivatives through photoredox catalysis is a rapidly growing area of research. For example, the direct C-H functionalization of serine derivatives has been achieved using a dual photoredox/nickel catalysis system. mdpi.com This allows for the formation of new carbon-oxygen bonds, a transformation that is challenging to achieve using traditional methods. The yields of such reactions can be moderate to good, depending on the specific substrates and reaction conditions. nih.gov

Electrochemistry offers a complementary approach for the synthesis and modification of amino acid derivatives. The electrochemical synthesis of unnatural amino acids has been demonstrated through the side-chain decarboxylative arylation of aspartic and glutamic acid. acs.org This strategy could be adapted for the functionalization of this compound, providing access to a wide range of novel amino acid building blocks. Both photoredox catalysis and electrochemistry represent green and sustainable alternatives to traditional synthetic methods, often avoiding the need for harsh reagents and high temperatures. researchgate.nettudelft.nlrug.nlnih.gov

Biocatalytic Cascades and Multi-Enzyme Systems for Enhanced Synthetic Efficiency

Nature provides a blueprint for highly efficient and selective chemical synthesis in the form of metabolic pathways, where multiple enzymes work in concert to produce complex molecules. The development of artificial biocatalytic cascades and multi-enzyme systems that mimic these natural processes is a key goal in modern biotechnology. These systems offer the potential for one-pot syntheses with high atom economy and reduced waste generation. acs.org

The synthesis of chiral amino acids and their derivatives is an area where biocatalytic cascades have shown great promise. For example, L-serine can be produced from the biofuel byproduct glycerol (B35011) with a high yield and productivity using a multi-enzyme cascade. yakhak.org Similarly, bi-enzymatic cascades have been developed for the synthesis of chiral amines with high conversion rates and excellent enantiomeric and diastereomeric excess. mdpi.com

Cascade TypeProductKey EnzymesYield/ConversionEnantiomeric/Diastereomeric ExcessReference
Multi-enzyme cascadeL-serineAlditol oxidase, D-lactate dehydrogenase, L-alanine dehydrogenase, formate (B1220265) dehydrogenase, catalase95% yield- yakhak.org
Bi-enzymatic cascadeChiral aminesEne-reductase, Amine dehydrogenaseup to 97% conversionup to 99% mdpi.com
Three-step enzymatic cascadeChiral aromatic 1,2,3-prim,sec,sec-triolsEngineered 4-oxalocrotonate tautomerase, epoxide hydrolaseup to 68% yieldup to 98% ee nih.govankara.edu.tr

Design of New Bio-conjugates and Functional Hybrid Materials

Bioconjugation, the covalent attachment of a synthetic molecule to a biomolecule, is a powerful strategy for creating novel materials with combined properties. This compound, with its multiple functional groups, is an ideal building block for the design of new bioconjugates and functional hybrid materials.

The serine residue in peptides and proteins is a target for selective bioconjugation. Methods have been developed for the rapid and chemoselective functionalization of serine residues, allowing for the attachment of a wide range of "cargo" molecules, such as drugs, imaging agents, or polymers. nih.govnih.gov These methods often result in the formation of stable and hydrophilic linkages. nih.govnih.gov By analogy, the hydroxyl group of this compound can be similarly targeted for the creation of novel bioconjugates.

Furthermore, this compound can be incorporated into polymers to create functional hybrid materials. For example, poly(L-serine ester) is a structural analog of conventional poly(L-serine) and exhibits interesting material properties. The self-assembly of amino acid derivatives can also be harnessed to create structured materials. researchgate.netacs.org The combination of the chiral and functional properties of this compound with the processability of polymers opens up exciting possibilities for the development of new biomaterials for applications in drug delivery, tissue engineering, and diagnostics.

Advanced Separation and Purification Techniques for Enantiomeric Enrichment

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to separate enantiomers is of paramount importance, particularly in the pharmaceutical industry. For this compound, which is a chiral molecule, the development of efficient methods for its enantiomeric enrichment is crucial.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used technique for the separation of enantiomers. rsc.org A variety of CSPs have been developed, each with different selectivity for various classes of chiral compounds. For amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown excellent performance. rsc.org

Chiral Stationary Phase (CSP)Analyte TypeSeparation Factor (α)Reference
Chiralpak IA (amylose-based)α-amino acid esters>1.2
Chiralpak AD-H (amylose-based)α-amino acid esters>1.5
Chiralcel OD-H (cellulose-based)Chiral amines>1.1
ZWIX(+) and ZWIX(-)Serine-containing peptides1.04 - 7.23 nih.gov
Crown ether-basedProteinogenic amino acidsVaries

The separation factor (α) is a measure of the selectivity of the CSP for the two enantiomers, with a higher value indicating better separation. The choice of CSP, as well as the mobile phase composition, can have a significant impact on the resolution of the enantiomers. In addition to chromatographic methods, other techniques such as fractional reactive extraction are also being explored for the chiral separation of amino-alcohols and related compounds. The continued development of more efficient and selective separation techniques will be critical for providing enantiomerically pure this compound for its various applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-amino-3-hydroxypropanoate?

this compound is typically synthesized via esterification of L-serine derivatives. A standard protocol involves reacting L-serine with thionyl chloride (SOCl₂) in methanol or ethanol to form the corresponding methyl or ethyl ester hydrochloride salt . For example, stirring L-serine in methanol with thionyl chloride at 0°C for 24 hours yields methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride in quantitative yield. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate enantiomerically pure products .

Q. How is this compound characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are standard. For example, the hydrochloride salt exhibits:

  • ¹H-NMR (DMSO-d₆) : δ 8.60 (s, NH₃⁺), 4.08 (t, CH), 3.82 (m, CH₂), 3.73 (s, CH₃) .
  • IR : Peaks at 3362 cm⁻¹ (OH/NH stretch) and 1743 cm⁻¹ (ester C=O) .
    Mass spectrometry (ESI-MS) confirms the molecular ion ([M+H-HCl]⁺ at m/z 120.0) .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during derivatization of this compound?

The stereochemical integrity of the α-carbon is sensitive to reaction conditions. Protecting the amino group with tert-butoxycarbonyl (BOC) or benzyloxycarbonyl (Cbz) groups minimizes racemization. For instance, (BOC)₂O in anhydrous THF with triethylamine at room temperature preserves the (2S)-configuration with 85% yield . Chiral HPLC (e.g., Chiralpak® columns) or polarimetry validates enantiopurity post-synthesis .

Q. What strategies mitigate competing side reactions (e.g., ester hydrolysis or hydroxyl oxidation) in downstream applications?

  • Ester Stability : Avoid aqueous basic conditions; use aprotic solvents (e.g., DMF, THF) for reactions.
  • Hydroxyl Protection : Temporarily protect the hydroxyl group with silyl ethers (e.g., TBSCl) or acetyl groups to prevent oxidation during coupling reactions .
  • Case Study : Oxidation of the hydroxyl group to a ketone (e.g., using KMnO₄) requires controlled pH and low temperatures to avoid over-oxidation of the amino group .

Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives?

Discrepancies in bioactivity studies (e.g., enzyme inhibition assays) often arise from variations in stereochemistry or impurities. For example:

  • Step 1 : Validate compound purity via LC-MS and NMR.
  • Step 2 : Compare IC₅₀ values across standardized assays (e.g., serine protease inhibition under identical buffer conditions).
  • Step 3 : Use molecular docking to assess binding affinity differences between (2S) and (2R) configurations .

Q. What are the challenges in incorporating this compound into peptide mimetics?

The hydroxyl and amino groups participate in unwanted side reactions during solid-phase peptide synthesis (SPPS). Mitigation strategies include:

  • Selective Deprotection : Use acid-labile BOC groups for the amino group while retaining Fmoc for the hydroxyl.
  • Coupling Agents : Employ HATU/DIPEA in DMF to enhance coupling efficiency without racemization .
  • Case Study : Synthesis of hydrazone derivatives for antitubercular studies requires strict anhydrous conditions to prevent ester hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.